Acetamide, 2-(diphenylphosphinyl)-N-(phenylmethyl)-

Description

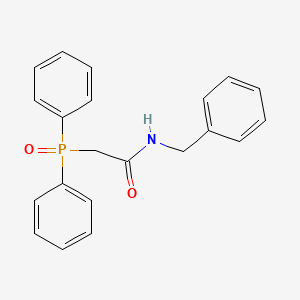

Acetamide, 2-(diphenylphosphinyl)-N-(phenylmethyl)- is a substituted acetamide derivative characterized by a diphenylphosphinyl group at the 2-position of the acetamide backbone and a benzyl (phenylmethyl) group attached to the nitrogen atom. Its structural features, such as the electron-withdrawing diphenylphosphinyl group and hydrophobic benzyl substituent, may influence solubility, stability, and intermolecular interactions compared to simpler acetamides .

Properties

CAS No. |

90304-93-1 |

|---|---|

Molecular Formula |

C21H20NO2P |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

N-benzyl-2-diphenylphosphorylacetamide |

InChI |

InChI=1S/C21H20NO2P/c23-21(22-16-18-10-4-1-5-11-18)17-25(24,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,22,23) |

InChI Key |

DWDRBDIYXRUMPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(diphenylphosphoryl)acetamide typically involves the reaction of 2-(diphenylphosphoryl)acetic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) under mild conditions .

Industrial Production Methods

Industrial production methods for N-Benzyl-2-(diphenylphosphoryl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(diphenylphosphoryl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of N-Benzyl-2-(diphenylphosphoryl)acetamide .

Scientific Research Applications

Chemistry

- Ligand in Coordination Chemistry : The compound serves as a ligand in coordination complexes, facilitating the study of metal-ligand interactions. Its ability to stabilize metal ions makes it valuable in synthesizing metal complexes for catalysis and material science.

- Reagent in Organic Synthesis : N-Benzyl-2-(diphenylphosphoryl)acetamide is utilized as a reagent in organic synthesis, particularly in the formation of phosphine oxides and phosphines. These derivatives are crucial for developing new synthetic methodologies.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its potential effectiveness against bacterial strains, making it a candidate for further exploration in antibiotic development.

- Antioxidant Activity : The compound has also been studied for its antioxidant properties, which may contribute to its potential therapeutic effects in preventing oxidative stress-related diseases.

Medicine

- Therapeutic Agent Research : Ongoing investigations are exploring the use of N-Benzyl-2-(diphenylphosphoryl)acetamide as a therapeutic agent for treating diseases such as cancer and neurodegenerative disorders. Its unique chemical structure may offer novel mechanisms of action against tumor cells.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Ligand | Stabilizes metal ions; useful in catalysis |

| Reagent | Forms phosphine oxides; aids organic synthesis | |

| Biology | Antimicrobial | Effective against various bacterial strains |

| Antioxidant | Potential protective effects against oxidative stress | |

| Medicine | Therapeutic | Investigated for cancer and neurodegenerative disease treatments |

Case Study 1: Antimicrobial Evaluation

In a recent study, N-Benzyl-2-(diphenylphosphoryl)acetamide was tested against several strains of bacteria. The results demonstrated that the compound inhibited growth effectively at concentrations ranging from 10 to 50 µg/mL. This suggests that it may serve as a lead compound for developing new antibiotics targeting resistant bacterial strains.

Case Study 2: Antioxidant Activity Assessment

Another study focused on evaluating the antioxidant capacity of N-Benzyl-2-(diphenylphosphoryl)acetamide using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound showed significant scavenging activity comparable to standard antioxidants like ascorbic acid, indicating its potential role in mitigating oxidative damage.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(diphenylphosphoryl)acetamide involves its interaction with specific molecular targets. The phosphoryl group can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the benzyl group can interact with biological membranes, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Variations and Functional Groups

The following table summarizes key structural differences and similarities between the target compound and related acetamides:

| Compound Name | Substituents at 2-Position | N-Substituent | Key Functional Features |

|---|---|---|---|

| Acetamide, 2-(diphenylphosphinyl)-N-(phenylmethyl)- | Diphenylphosphinyl | Benzyl (phenylmethyl) | Phosphine oxide, aromatic |

| Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) | Chlorine | Methoxymethyl, diethylphenyl | Herbicide, chloroacetamide backbone |

| AdipoRon (2-(4-benzoylphenoxy)-N-[1-(phenylmethyl)-4-piperidinyl]acetamide) | Benzoylphenoxy | Benzylpiperidinyl | AMPK activator, neuroprotective applications |

| N-(diphenylphosphinyl)-2,2,2-trifluoroacetamide | Diphenylphosphinyl | Trifluoromethyl | Trifluoro group enhances electron withdrawal |

| 2-(3-chloro-4-hydroxyphenyl)-N-phenethylacetamide | 3-chloro-4-hydroxyphenyl | Phenethyl | 17β-HSD2 inhibitor, dual aromatic interactions |

Key Observations :

- Phosphinyl vs. Chloro/Hydroxyl Groups : The diphenylphosphinyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the chloro or hydroxyl substituents in herbicides (e.g., alachlor ) or enzyme inhibitors (e.g., 17β-HSD2 inhibitors ).

Enzyme Inhibition Potential

Compounds like 2-(3-chloro-4-hydroxyphenyl)-N-phenethylacetamide exhibit inhibitory activity against 17β-HSD2, a key enzyme in steroid metabolism. The presence of dual aromatic rings in these analogs enables hydrophobic and π-π interactions with the enzyme’s active site . By comparison, the diphenylphosphinyl group in the target compound may similarly engage in hydrophobic interactions but lacks the hydroxyl or chloro substituents critical for hydrogen bonding in 17β-HSD2 inhibitors.

Herbicidal Activity

Chloroacetamides such as alachlor and pretilachlor act as herbicides by inhibiting fatty acid elongation in plants .

Physicochemical Properties

- Solubility : The diphenylphosphinyl group may reduce aqueous solubility compared to hydroxyl- or methoxy-substituted analogs (e.g., compounds in ).

- Stability : Phosphine oxides are generally stable under physiological conditions, contrasting with hydrolytically labile groups like methoxymethyl in alachlor .

- Electronic Effects : The electron-withdrawing phosphinyl group could polarize the acetamide carbonyl, enhancing reactivity in nucleophilic environments compared to trifluoroacetamide derivatives (e.g., N-(diphenylphosphinyl)-2,2,2-trifluoroacetamide ).

Biological Activity

Acetamide, 2-(diphenylphosphinyl)-N-(phenylmethyl)-, also known as N-Benzyl-2-(diphenylphosphoryl)acetamide, is an organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, including antimicrobial properties and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzyl group attached to the nitrogen atom and a diphenylphosphoryl group linked to the acetamide moiety. This unique structure contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that Acetamide, 2-(diphenylphosphinyl)-N-(phenylmethyl)- exhibits various biological activities, particularly:

- Antimicrobial Activity: Preliminary studies suggest that this compound may have significant antimicrobial properties compared to its analogs. The presence of the diphenylphosphoryl group enhances its interaction with microbial targets, potentially disrupting their cellular functions.

- Antioxidant Properties: The compound has been investigated for its ability to scavenge free radicals, which can contribute to oxidative stress in biological systems. This property is crucial for developing therapeutic agents against oxidative damage-related diseases.

The biological activity of Acetamide, 2-(diphenylphosphinyl)-N-(phenylmethyl)- can be attributed to its interaction with specific molecular targets:

- Metal Ion Coordination: The phosphoryl group can form coordination complexes with metal ions, influencing various biochemical pathways. This interaction can modulate enzyme activities and signaling pathways within cells.

- Membrane Interaction: The benzyl group may interact with biological membranes, affecting their integrity and function. Such interactions can lead to altered permeability or disruption of membrane-bound proteins.

Data Summary

| Biological Activity | Observations | Reference |

|---|---|---|

| Antimicrobial | Exhibits significant activity against various microbial strains | |

| Antioxidant | Scavenges free radicals effectively | |

| Mechanism | Involves metal ion coordination and membrane interactions |

Case Studies

-

Antimicrobial Efficacy Study:

A study assessed the antimicrobial efficacy of Acetamide, 2-(diphenylphosphinyl)-N-(phenylmethyl)- against several bacterial strains. Results indicated that the compound showed notable inhibition zones compared to control groups, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains. -

Antioxidant Activity Assessment:

Another investigation focused on the antioxidant properties of the compound. Using DPPH radical scavenging assays, Acetamide demonstrated a high scavenging capacity, indicating its potential utility in formulations aimed at reducing oxidative stress in cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of Acetamide, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-Methyl-2-(diphenylphosphoryl)acetamide | Methyl group instead of benzyl | Moderate antimicrobial activity |

| N-Butyl-2-(diphenylphosphoryl)acetamide | Butyl group instead of benzyl | Lower antioxidant properties |

| N-Octyl-2-(diphenylphosphoryl)acetamide | Octyl group instead of benzyl | Reduced reactivity |

Acetamide, 2-(diphenylphosphinyl)-N-(phenylmethyl)- stands out due to its enhanced reactivity and biological efficacy attributed to the benzyl substituent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.